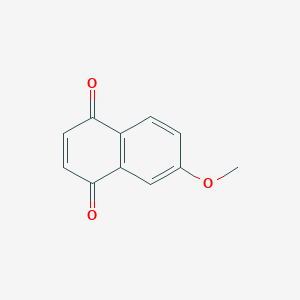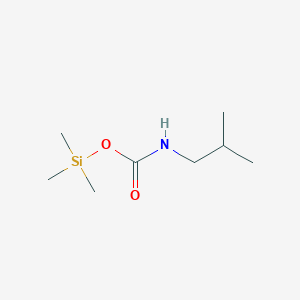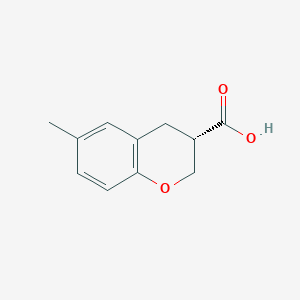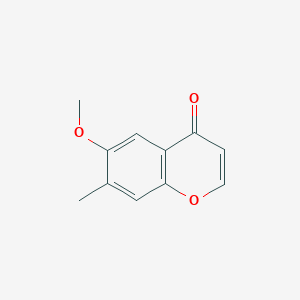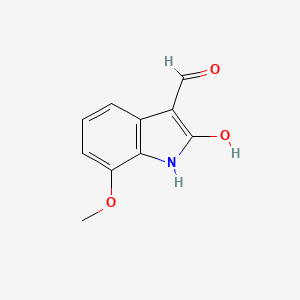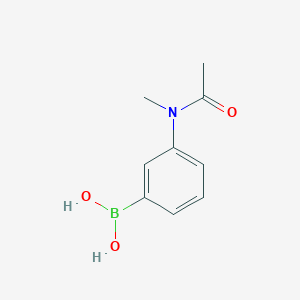
(3-(N-Methylacetamido)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(N-Methylacetamido)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-Methylacetamido)phenyl)boronic acid typically involves the following steps:
Nitration of Phenylboronic Acid: The starting material, phenylboronic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Acetylation: The amino group is acetylated using acetic anhydride to form the N-acetyl derivative.
Methylation: Finally, the acetylated amino group is methylated using methyl iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-(N-Methylacetamido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The N-methylacetamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Functionalized Derivatives: Obtained through nucleophilic substitution reactions.
Scientific Research Applications
(3-(N-Methylacetamido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (3-(N-Methylacetamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those containing serine or threonine residues.
Molecular Recognition: The boronic acid group enables the compound to selectively recognize and bind to specific biomolecules, making it useful in diagnostic and therapeutic applications.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the N-methylacetamido group, making it less versatile in certain applications.
3-Aminophenylboronic Acid: Contains an amino group instead of the N-methylacetamido group, leading to different reactivity and applications.
4-Formylphenylboronic Acid:
Uniqueness: (3-(N-Methylacetamido)phenyl)boronic acid is unique due to the presence of the N-methylacetamido group, which enhances its reactivity and allows for additional functionalization. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C9H12BNO3 |
|---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[3-[acetyl(methyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6,13-14H,1-2H3 |
InChI Key |
NZAKFCIQJWIJPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





